3-(4-Acetylphenyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-14(4-3-5-15(10)16(18)19)13-8-6-12(7-9-13)11(2)17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYZSWPMBEQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689764 | |
| Record name | 4'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-76-2 | |
| Record name | 4'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-acetylphenyl is introduced to a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-acetylphenyl is coupled with a halogenated methylbenzoic acid in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-(4-carboxyphenyl)-2-methylbenzoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)-2-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Acetylphenyl)-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
Steric and Thermodynamic Behavior
- Steric Effects: The 2-methyl group in this compound may induce non-planarity in the carboxyl group, as observed in 2,3-dimethylbenzoic acid via X-ray crystallography . This contrasts with (2E)-3-(4-Acetylphenyl)acrylic acid, where the planar acrylic acid backbone likely minimizes steric interactions . In water-cyclohexane systems, 2-methylbenzoic acid exhibits less positive enthalpy change (∆Ho) and more negative Gibbs free energy (∆Gw→c) compared to its 4-isomer, suggesting steric twisting reduces aqueous phase structuring .
- Solubility and Partitioning: The acetyl group in this compound enhances lipophilicity compared to non-acetylated analogs like 2-methylbenzoic acid. However, ester derivatives (e.g., 2-Acetylphenyl 4-methylbenzoate) show even higher hydrophobicity due to the absence of a free carboxylic acid group .
Research Findings and Data
Thermodynamic Parameters of Methyl-Substituted Benzoic Acids ()
| Compound | ∆Ho (kJ/mol) | ∆Gw→c (kJ/mol) | ∆Sw→c (J/mol·K) |
|---|---|---|---|
| 2-Methylbenzoic acid | +0.8 | -5.2 | -20.1 |
| 4-Methylbenzoic acid | +2.1 | -4.9 | -23.4 |
| This compound* | Estimated lower ∆Ho due to steric effects |
Q & A
Basic: What are the established synthetic routes for 3-(4-Acetylphenyl)-2-methylbenzoic acid, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions. A common approach includes:
- Coupling Reaction : Reacting 4-acetylbenzylamine with 2-methylbenzoic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) and a catalyst like DMAP to form the amide bond. Solvents such as dichloromethane or DMF are used under inert conditions (N₂ atmosphere) at 0–25°C .
- Post-Synthesis Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the acetyl group (~2.5 ppm for CH₃, ~200 ppm for carbonyl in ¹³C) and benzoic acid protons (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at m/z 283.3) .
Basic: How do substituents influence the solubility of this compound in common solvents?
The acetyl and methyl groups enhance lipophilicity, reducing aqueous solubility. However:
- Polar aprotic solvents : DMSO or DMF dissolve the compound readily due to hydrogen bonding with the carboxylic acid group.
- pH-Dependent Solubility : Deprotonation of the carboxylic acid (pH > pKa ~4.2) increases solubility in basic aqueous solutions (e.g., NaHCO₃) .
Advanced: What reaction mechanisms govern the electrophilic substitution of this compound?
- Electrophilic Aromatic Substitution (EAS) : The acetyl group acts as a meta-directing electron-withdrawing group, favoring nitration or sulfonation at the meta position relative to the acetyl moiety. Kinetic studies show slower reaction rates compared to unsubstituted benzoic acids due to steric hindrance from the methyl group .
- Catalytic Hydrogenation : The acetyl group can be reduced to a hydroxyl or methylene group using Pd/C or NaBH₄, enabling derivatization for structure-activity studies .
Advanced: How does this compound behave under oxidative or photolytic conditions?
- Oxidative Stability : The acetyl group is susceptible to oxidation (e.g., with KMnO₄) forming a carboxylic acid derivative. Controlled oxidation (e.g., using H₂O₂/Fe²⁺) may yield quinone-like structures .
- Photodegradation : UV exposure (λ = 254–365 nm) induces cleavage of the acetyl-benzoic acid bond, monitored via HPLC-UV to quantify degradation products .
Advanced: What methodologies are used to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization) quantify inhibition of cyclooxygenase (COX) or lipoxygenase (LOX), with IC₅₀ values compared to standard inhibitors .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) assess affinity for targets like G-protein-coupled receptors (GPCRs) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Cross-reference datasets from multiple assays (e.g., enzyme vs. cell-based assays) to distinguish direct activity from off-target effects.
- Structural Confirmation : Re-synthesize the compound and validate purity via NMR and MS to rule out batch-specific impurities .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain divergent activity across homologs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
